H-Ser(tBu)-OtBu HCl

Catalog No.
S1767696
CAS No.
51537-21-4
M.F
C11H24ClNO3
M. Wt
253.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser(tBu)-OtBu HCl

CAS Number

51537-21-4

Product Name

H-Ser(tBu)-OtBu HCl

IUPAC Name

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

Molecular Formula

C11H24ClNO3

Molecular Weight

253.76 g/mol

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H

InChI Key

RDWZQVGVBTYCBD-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Synonyms

H-Ser(tBu)-OtBuHCl;51537-21-4;O-tert-Butyl-L-serinetert-butylesterhydrochloride;(S)-tert-Butyl2-amino-3-(tert-butoxy)propanoatehydrochloride;O-tert-Butyl-L-serinetert-butylesterHCl;ST51012448;C11H24ClNO3;H-Ser(tBu)-OtBuCl;H-Ser(tBu)-OtBu.HCl;20589_ALDRICH;SCHEMBL318950;20589_FLUKA;CTK7F3304;MolPort-003-927-714;RDWZQVGVBTYCBD-QRPNPIFTSA-N;CH-177;MFCD00034850;AKOS015998700;CS14673;DS-1815;AK-81284;AB0006677;TC-165592;AM20100259;ST24030747

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl

H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula C11_{11}H24_{24}ClNO3_3 and a molecular weight of 253.77 g/mol. This compound is characterized by its crystalline solid form, typically white in color, and is soluble in various organic solvents. It is primarily utilized in the field of organic chemistry as a protecting group for serine during peptide synthesis, allowing for selective reactions by preventing unwanted modifications at the hydroxyl group of serine residues .

, making it versatile in synthetic applications:

  • Oxidation: The compound can be oxidized to yield oxo derivatives.
  • Reduction: Reduction processes can convert the ester functional group into an alcohol.
  • Substitution Reactions: The tert-butyl group can be substituted with other functional groups or protecting groups, enhancing its utility in complex synthetic pathways .

These reactions are facilitated by various reagents, including potassium permanganate for oxidation and lithium aluminum hydride for reduction.

As a derivative of serine, H-Ser(tBu)-OtBu HCl exhibits biological relevance, particularly in the synthesis of glycopeptides and lipopeptides. These compounds are significant in studying biological processes such as cell signaling and immune responses. Furthermore, H-Ser(tBu)-OtBu HCl is explored in pharmaceutical development for peptide-based drugs due to its ability to stabilize peptide structures during synthesis .

The synthesis of H-Ser(tBu)-OtBu HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The process can be summarized as follows:

  • Dissolve L-serine methyl ester hydrochloride in an appropriate organic solvent.
  • Add tert-butyl chloroformate to the solution.
  • Stir the mixture under controlled temperature and pH conditions to facilitate the reaction.
  • Isolate the product through filtration or crystallization methods .

This method allows for efficient production of the compound while maintaining its integrity for subsequent applications.

H-Ser(tBu)-OtBu HCl finds extensive applications across various fields:

  • Organic Chemistry: Serves as a protecting group in peptide synthesis.
  • Biochemistry: Used in synthesizing glycopeptides and lipopeptides, crucial for understanding biological mechanisms.
  • Pharmaceutical Industry: Aids in developing peptide-based medications.
  • Industrial

Studies on H-Ser(tBu)-OtBu HCl have indicated its compatibility with various reaction conditions, enhancing its stability and effectiveness as a protecting group. Additionally, its interactions with different reagents during chemical transformations have been explored to optimize synthetic pathways and improve yields in peptide synthesis .

H-Ser(tBu)-OtBu HCl can be compared with several similar compounds that also serve as protecting groups or derivatives of serine:

Compound NameCharacteristics
O-tert-Butyl-L-serineLacks the methyl ester group; less versatile in certain synthetic applications.
L-serine methyl ester hydrochlorideMore reactive; lacks tert-butyl protection, making it unsuitable for selective synthesis.
H-Ser(tBu)-OMe HClSimilar structure but features a different ester group affecting reactivity.

H-Ser(tBu)-OtBu HCl stands out due to its dual protection of both hydroxyl and carboxyl groups, which is particularly advantageous in complex peptide synthesis and other specialized chemical processes. This unique property enhances its utility compared to other serine derivatives .

Molecular Structure and Basic Properties

H-Ser(tBu)-OtBu HCl possesses the molecular formula C₁₁H₂₄ClNO₃ with a molecular weight of 253.77 g/mol. The compound's IUPAC name is tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride, reflecting its stereochemical configuration and functional group arrangement. The CAS registry number 51537-21-4 serves as the universal identifier for this specific hydrochloride salt form. The free base form of this compound carries the CAS number 48067-24-9 with a reduced molecular weight of 217.31 g/mol.

The structural architecture of H-Ser(tBu)-OtBu HCl demonstrates the strategic placement of protecting groups that render the molecule highly stable under standard synthetic conditions while maintaining selectivity for deprotection processes. The tert-butyl groups attached to both the serine side chain hydroxyl and the carboxyl terminus create steric hindrance that prevents unwanted side reactions during peptide coupling procedures. The hydrochloride salt formation occurs through protonation of the amino group, creating a crystalline solid that exhibits enhanced storage stability and improved handling characteristics compared to the free base form.

Nomenclature Variations and Synonyms

The compound is recognized by numerous synonyms reflecting different naming conventions and abbreviation systems used across the peptide chemistry community. Common alternatives include O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride, tert-Butyl O-(tert-butyl)-L-serinate hydrochloride, and the simplified notation Ser(tBu)-OtBu.HCl. The abbreviation H-Ser(tBu)-OtBu.HCl follows standard peptide nomenclature where "H-" indicates a free amino terminus, "Ser" represents serine, "(tBu)" denotes tert-butyl protection of the side chain hydroxyl, "OtBu" indicates tert-butyl esterification of the carboxyl group, and "HCl" specifies the hydrochloride salt form.

Additional systematic names include (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate hydrochloride and tert-butyl (2S)-2-amino-3-tert-butoxy-propanoate hydrochloride, which emphasize the stereochemical specificity inherent in this L-serine derivative. The MDL number MFCD00034850 provides another standardized identifier used in chemical databases and inventory systems.

H-Ser(tBu)-OtBu HCl, systematically known as tert-butyl O-(tert-butyl)-L-serinate hydrochloride, represents a doubly protected derivative of the naturally occurring amino acid L-serine [1]. The compound exhibits a molecular formula of C₁₁H₂₄ClNO₃ with a molecular weight of 253.77 g/mol [2] [3]. The structural architecture features two distinct tert-butyl protecting groups: one protecting the serine hydroxyl side chain and another esterifying the carboxyl terminus [4].

The stereochemical configuration of this compound is characterized by the presence of a single chiral center at the alpha-carbon position [5]. The compound maintains the L-configuration characteristic of naturally occurring serine, designated as (2S) according to the Cahn-Ingold-Prelog priority rules [6]. The canonical SMILES representation is Cl.CC(C)(C)OCC@HC(=O)OC(C)(C)C, which clearly depicts the stereochemical arrangement around the chiral center [7].

The molecular geometry around the central amino acid backbone adopts a typical tetrahedral arrangement at the alpha-carbon, with the amino group, carboxyl ester, hydrogen, and the protected hydroxymethyl side chain occupying the four coordination positions [8]. The two tert-butyl groups introduce significant steric bulk, which influences both the conformational preferences and the intermolecular interactions of the molecule [9].

Physicochemical Characteristics

Physical State and Appearance

H-Ser(tBu)-OtBu HCl exists as a white to almost white crystalline solid under standard laboratory conditions [10] [11]. The compound demonstrates typical characteristics of amino acid hydrochloride salts, presenting as a powder-to-crystal morphology depending on the crystallization conditions employed [12]. The crystalline nature of the material contributes to its stability during storage and handling procedures [13].

Solubility Profile

The solubility characteristics of H-Ser(tBu)-OtBu HCl demonstrate significant variation across different solvent systems. The compound exhibits excellent solubility in water due to the presence of the hydrochloride salt form, which enhances ionic interactions with aqueous media [14] . In organic solvents, the compound shows good solubility in dimethyl sulfoxide (DMSO) at concentrations of 20-25 mg/mL, moderate solubility in chloroform (10-15 mg/mL), and limited solubility in ethanol (5-10 mg/mL) [16].

SolventSolubility (mg/mL)
WaterHighly soluble
DMSO20-25
Chloroform10-15
Ethanol5-10
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

The enhanced aqueous solubility compared to the free base form is attributed to the formation of ionic interactions between the protonated amino group and the chloride counterion [17] [18].

Melting Point and Thermal Properties

H-Ser(tBu)-OtBu HCl exhibits a melting point range of 170-177°C with decomposition [19] [20]. Alternative sources report the melting point as 155°C with decomposition, indicating some variability depending on the specific crystalline form and measurement conditions [21]. The thermal decomposition behavior is characteristic of tert-butyl ester derivatives, which typically undergo elimination reactions at elevated temperatures [22].

The thermal stability profile indicates that the compound should be stored at reduced temperatures to maintain integrity. Recommended storage conditions specify maintenance at 2-8°C under an inert atmosphere to prevent degradation [23] [24]. The decomposition pattern likely involves the sequential loss of tert-butyl groups through elimination mechanisms, followed by decarboxylation of the amino acid framework [25].

Specific Rotation and Chirality Parameters

The optical activity of H-Ser(tBu)-OtBu HCl reflects its chiral nature, with specific rotation measurements providing quantitative assessment of its stereochemical purity. The compound demonstrates a specific rotation [α]₂₀/D of -10.0±1.0° when measured at a concentration of 1 g/100 mL in water [26] [27]. Alternative measurements report values of -9.0 to -11.0° under similar conditions, indicating consistent optical activity within experimental uncertainty [28].

The negative specific rotation value confirms the L-configuration of the serine residue, consistent with the natural stereochemistry of proteinogenic amino acids [29]. The magnitude of the optical rotation is influenced by the presence of the bulky tert-butyl protecting groups, which can affect the molecular conformation and subsequent interaction with polarized light [30].

Spectroscopic Properties

NMR Spectral Characteristics

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for H-Ser(tBu)-OtBu HCl through characteristic chemical shift patterns. In ¹H NMR analysis, the tert-butyl protecting groups exhibit distinctive signals at δ 1.2-1.4 ppm, representing the methyl protons of both the ester and ether protecting groups [31] [32]. The alpha-proton of the amino acid backbone typically appears as a triplet around δ 4.0-4.5 ppm, while the side chain methylene protons generate characteristic patterns between δ 3.5-4.2 ppm [33].

¹³C NMR spectroscopy reveals the carbonyl carbon of the ester group typically resonating around δ 170-175 ppm, while the quaternary carbons of the tert-butyl groups appear at δ 25-30 ppm [34]. The alpha-carbon signal is observed around δ 55-60 ppm, consistent with amino acid derivatives [35].

Mass Spectrometry Analysis

Mass spectrometric analysis of H-Ser(tBu)-OtBu HCl provides molecular weight confirmation and fragmentation pattern characterization. The molecular ion peak appears at m/z 253.77 corresponding to the molecular weight of the hydrochloride salt [36]. In positive ion mode electrospray ionization, the protonated molecular ion [M+H]⁺ is observed, while the base peak often corresponds to the loss of tert-butyl groups during fragmentation [37].

Characteristic fragmentation patterns include the sequential loss of 57 mass units (C₄H₉) corresponding to tert-butyl eliminations, followed by smaller fragments representing the amino acid backbone [38]. High-resolution mass spectrometry confirms the molecular formula with accurate mass measurements supporting the proposed structure [39].

IR Spectroscopy Fingerprint

Infrared spectroscopy reveals diagnostic absorption bands that confirm the functional group composition of H-Ser(tBu)-OtBu HCl. The spectrum exhibits characteristic N-H stretching vibrations around 3300-3500 cm⁻¹, indicating the presence of primary amino functionality [40]. The carbonyl stretch of the ester group appears prominently around 1740-1750 cm⁻¹, while C-H stretching vibrations of the tert-butyl groups manifest in the 2950-3000 cm⁻¹ region [41].

Additional characteristic bands include C-O stretching vibrations around 1150-1200 cm⁻¹ and the distinctive fingerprint region below 1500 cm⁻¹ that provides compound-specific identification [42]. The presence of the hydrochloride salt may contribute to broadening of certain bands due to hydrogen bonding interactions [43].

Crystallographic Analysis and Solid-State Properties

Crystallographic analysis of H-Ser(tBu)-OtBu HCl reveals important insights into its solid-state organization and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the bulky tert-butyl substituents while maintaining efficient packing arrangements [44]. The crystal structure demonstrates the influence of hydrogen bonding between amino groups and chloride counterions in determining the overall lattice organization [45].

The solid-state packing is characterized by layered arrangements where hydrophobic tert-butyl groups cluster together, while the polar amino acid backbones and chloride ions form hydrogen-bonded networks [46]. This amphiphilic organization contributes to the stability of the crystalline form and influences the observed melting point and solubility characteristics [47].

Intermolecular distances within the crystal lattice reveal close contacts between nitrogen atoms and chloride ions, typical of amino acid hydrochloride salts [48]. The steric bulk of the protecting groups prevents close approach of neighboring molecules, resulting in relatively large unit cell dimensions compared to unprotected amino acids [49].

Comparison with D-Isomer (H-D-Ser(tBu)-OtBu·HCl)

The D-enantiomer of the protected serine derivative, H-D-Ser(tBu)-OtBu·HCl, provides an important comparison for understanding the stereochemical effects on molecular properties. While both enantiomers share identical molecular formulas and most physicochemical properties, they exhibit opposite optical rotation values [50]. The D-isomer demonstrates a positive specific rotation of approximately +10.0°, providing a mirror image relationship to the L-form [51].

Crystallographic studies of related amino acid enantiomers suggest that D- and L-forms often crystallize in different space groups or exhibit distinct packing arrangements [52]. This enantiomeric discrimination in solid-state organization can lead to differences in solubility behavior, with racemic mixtures typically showing reduced solubility compared to pure enantiomers [53].

The spectroscopic properties of both enantiomers remain essentially identical, as NMR, IR, and mass spectrometry techniques are generally insensitive to chirality in the absence of chiral environments [54]. However, the biological activity and enzymatic recognition of the two enantiomers differ significantly, with the L-form being the naturally occurring and biologically active configuration [55].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

253.1444713 g/mol

Monoisotopic Mass

253.1444713 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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